4-(Benzyloxy)-2-nitronaphthalen-1-amine

Catalog No.
S15669040
CAS No.
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-nitronaphthalen-1-amine

Product Name

4-(Benzyloxy)-2-nitronaphthalen-1-amine

IUPAC Name

2-nitro-4-phenylmethoxynaphthalen-1-amine

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c18-17-14-9-5-4-8-13(14)16(10-15(17)19(20)21)22-11-12-6-2-1-3-7-12/h1-10H,11,18H2

InChI Key

LENNPDLPUDGLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)N)[N+](=O)[O-]

4-(Benzyloxy)-2-nitronaphthalen-1-amine is an organic compound characterized by the presence of a benzyloxy group and a nitro group attached to a naphthalene ring. This compound is notable for its potential applications in organic synthesis and material science due to its unique structural features. The molecular formula of 4-(Benzyloxy)-2-nitronaphthalen-1-amine can be represented as C₁₃H₁₁N₂O₂, indicating that it contains two nitrogen atoms, which are part of the nitro and amine functional groups.

N,N-dimethyl-4-nitronaphthalen-1-amineDimethylamino group instead of benzyloxyDifferent reactivity due to nitrogen substitution4-nitronaphthalen-1-amineLacks benzyloxy groupLimited functionalization opportunities1-Benzyloxy-4-nitrobenzeneBenzyloxy group present but lacks naphthalene structureDifferent applications due to structural variation

This comparison highlights the uniqueness of 4-(Benzyloxy)-2-nitronaphthalen-1-amine due to its specific functional groups and naphthalene backbone, which may confer distinct chemical properties and potential biological activities compared to its analogs.

The synthesis of 4-(Benzyloxy)-2-nitronaphthalen-1-amine typically involves several steps:

  • Starting Material: The synthesis often begins with 2-nitronaphthalene as a precursor.
  • Nitration: The first step may involve nitrating naphthalene derivatives to introduce the nitro group at the desired position.
  • Substitution Reaction: A benzyloxy group can then be introduced via a substitution reaction using benzyl alcohol in the presence of a base such as sodium hydride.
  • Amination: Finally, the resulting intermediate undergoes amination to introduce the amino group, which can be achieved using ammonia or an amine source under appropriate conditions.

These synthetic routes highlight the compound's versatility and potential for modification.

4-(Benzyloxy)-2-nitronaphthalen-1-amine has potential applications in various fields:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may find use in developing new materials with specific optical or electronic characteristics.
  • Pharmaceuticals: If proven biologically active, it could be explored for therapeutic applications.

Interaction studies involving 4-(Benzyloxy)-2-nitronaphthalen-1-amine would focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Such studies are critical for understanding its potential pharmacological effects and mechanisms of action. Investigating how this compound interacts with various biological targets could provide insights into its utility in drug development.

Similar Compounds

Several compounds share structural similarities with 4-(Benzyloxy)-2-nitronaphthalen-1-amine. These include:

  • N,N-dimethyl-4-nitronaphthalen-1-amine: This compound has a similar naphthalene structure but features a dimethylamino group instead of a benzyloxy group.
  • 4-nitronaphthalen-1-amine: Lacks the benzyloxy group, affecting its reactivity and applications compared to 4-(Benzyloxy)-2-nitronaphthalen-1-amine.
  • 1-Benzyloxy-4-nitrobenzene: This compound contains a benzyloxy group but lacks the naphthalene core, resulting in different chemical properties.

Comparison with Similar Compounds

Compound NameKey FeaturesUniqueness
4-(Benzyloxy)-2-nitronaphthalen-1-amineContains both benzyloxy and nitro groupsUnique combination allows for diverse

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.10044231 g/mol

Monoisotopic Mass

294.10044231 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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